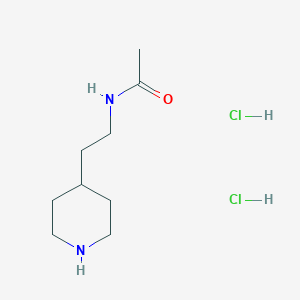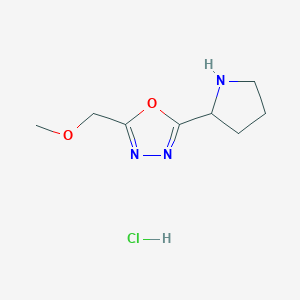
2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride
Overview
Description
The compound “2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride” is likely to be a synthetic organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and oxadiazole rings suggests that this compound could have interesting chemical properties, as these rings are often found in biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be relevant for this compound include its melting point, boiling point, solubility in various solvents, and its reactivity with other compounds .Scientific Research Applications
Insecticidal Activity
2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride derivatives have been studied for their insecticidal activity. Elbarbary et al. (2021) synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate, demonstrating good insecticidal activity against the cotton leafworm Spodoptera littoralis. The safety of these compounds was also confirmed using a human cell line (WI-38), suggesting potential as insecticide candidates (Elbarbary et al., 2021).
Antimicrobial and Anticancer Agents
The antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives, similar to the subject compound, have been explored. Ahsan and Shastri (2015) synthesized oxadiazole analogues and tested them for antiproliferative and antimicrobial activities. They found significant selectivity towards certain cancer cell lines and good antibacterial and antifungal activities (Ahsan & Shastri, 2015).
Application in Organic Light-Emitting Diodes
1,3,4-Oxadiazole derivatives have been applied in the fabrication of organic light-emitting diodes (LEDs). Wang et al. (2001) synthesized a bis(1,3,4-oxadiazole) system, which was used in LEDs with increased efficiency compared to single-layer devices (Wang et al., 2001).
Antioxidant Activity
1,3,4-Oxadiazole derivatives exhibit antioxidant activity. Mallesha et al. (2014) screened a series of 1,3,4-oxadiazole derivatives and found them to be effective radical scavengers (Mallesha et al., 2014).
properties
IUPAC Name |
2-(methoxymethyl)-5-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-12-5-7-10-11-8(13-7)6-3-2-4-9-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXERPAOBVLYBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



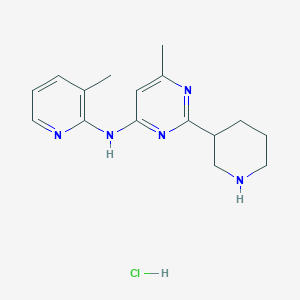
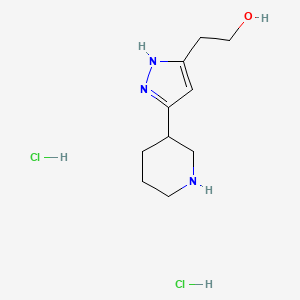
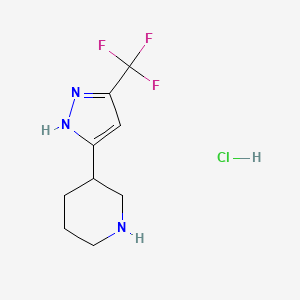
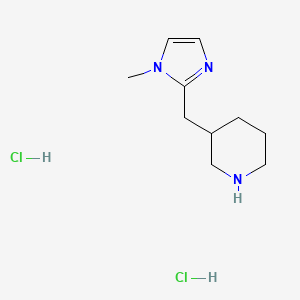

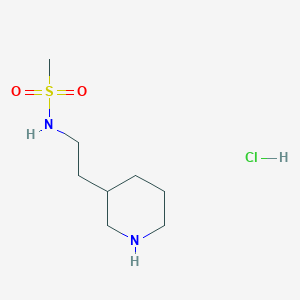

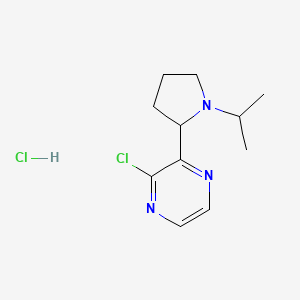

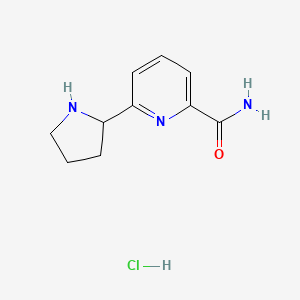

![3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B1402547.png)

